N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate
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Overview
Description
N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate is a complex organic compound with the molecular formula C15H15N3O6S It is characterized by the presence of a nitroaniline group, a dimethylamino group, and a sulfamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate typically involves multiple steps. One common method starts with the nitration of aniline to form 4-nitroaniline. This is followed by the acylation of 4-nitroaniline with a suitable acylating agent to introduce the carbonyl group. The final step involves the reaction of the acylated product with dimethylamine and sulfamic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dimethyl{2-[(4-aminoanilino)carbonyl]phenyl}sulfamate.
Scientific Research Applications
N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate involves its interaction with specific molecular targets. The nitroaniline group can participate in electron transfer reactions, while the sulfamate ester can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-nitroaniline: Similar structure but lacks the sulfamate ester group.
N,N-Dimethyl-2,4-dinitroaniline: Contains an additional nitro group, leading to different chemical properties.
Uniqueness
N,N-dimethyl{2-[(4-nitroanilino)carbonyl]phenyl}sulfamate is unique due to the presence of both the nitroaniline and sulfamate ester groups
Properties
IUPAC Name |
[2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-17(2)25(22,23)24-14-6-4-3-5-13(14)15(19)16-11-7-9-12(10-8-11)18(20)21/h3-10H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTNGMWZRPMOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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